

1-(4-Bromobenzyl)piperidine CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(4-Bromobenzyl)piperidine**

Cat. No.: **B069257**

[Get Quote](#)

An In-depth Technical Guide to **1-(4-Bromobenzyl)piperidine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(4-Bromobenzyl)piperidine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides exemplary experimental protocols for its synthesis and analysis, and discusses its potential applications in drug development, including its role as a scaffold in designing novel therapeutics.

Chemical and Physical Properties

1-(4-Bromobenzyl)piperidine is a substituted piperidine derivative. The presence of the bromobenzyl group makes it a versatile intermediate for further chemical modifications, particularly in the synthesis of more complex molecules. Its physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	178162-69-1	[1]
Molecular Formula	C ₁₂ H ₁₆ BrN	[1]
Molecular Weight	254.17 g/mol	[1]
Appearance	Solid	[2]
Boiling Point	302.9 °C at 760 mmHg	[2] [3]
Density	1.323 g/cm ³	[2] [3]
Storage Temperature	2-8 °C	[2]
SMILES String	BrC1=CC=C(CN2CCCCC2)C=C1	
InChI Key	ILQFFXGIIWWTNH-UHFFFAOYSA-N	

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and characterization of **1-(4-Bromobenzyl)piperidine** and related compounds, based on established chemical literature for similar structures.

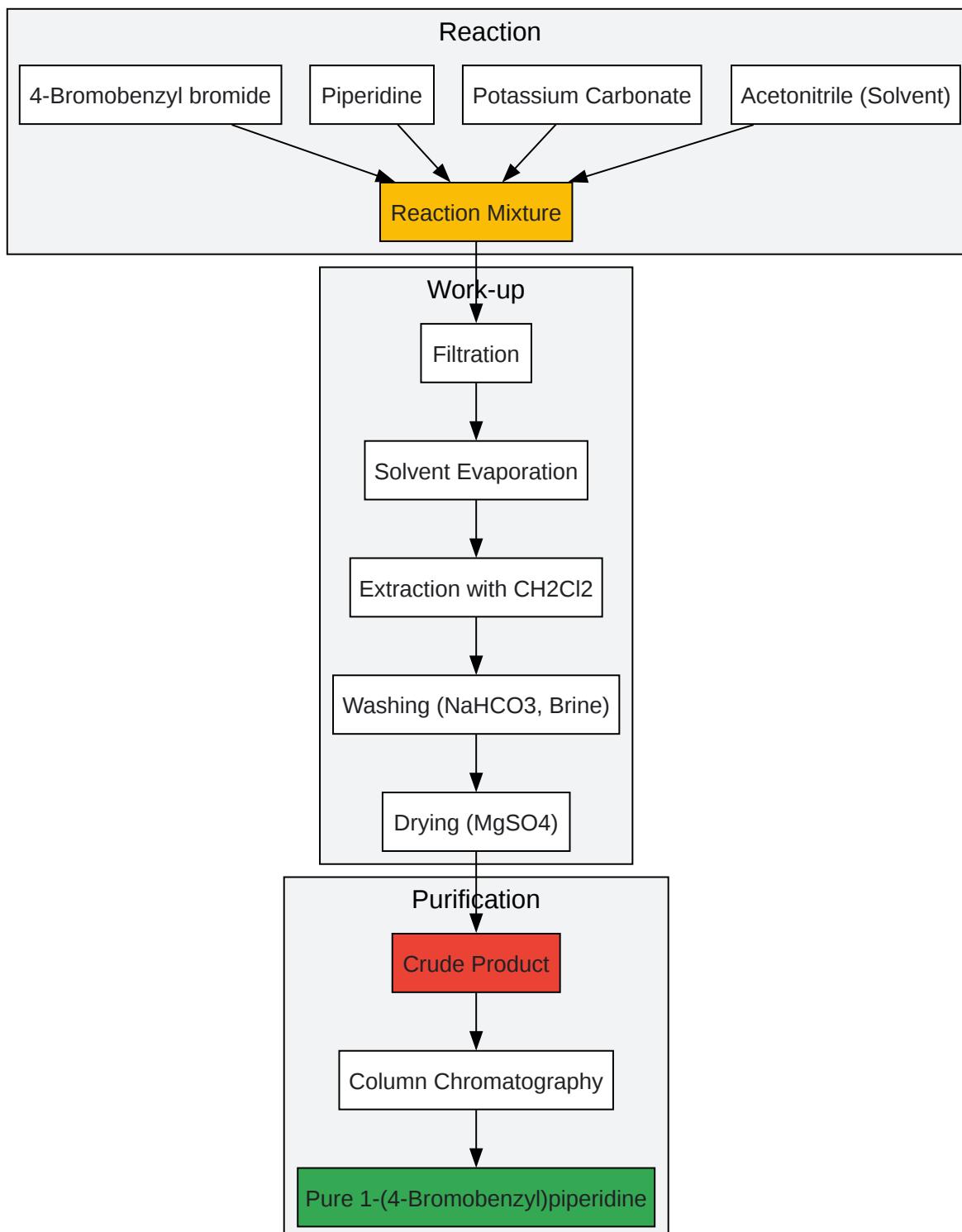
Synthesis of **1-(4-Bromobenzyl)piperidine**

A common method for the synthesis of N-benzylpiperidines is through the reductive amination of an appropriate aldehyde and piperidine, or the nucleophilic substitution of a benzyl halide with piperidine. A plausible synthetic route for **1-(4-Bromobenzyl)piperidine** involves the reaction of 4-bromobenzyl bromide with piperidine.

Materials:

- 4-Bromobenzyl bromide
- Piperidine

- Potassium carbonate (K_2CO_3)
- Acetonitrile (CH_3CN)
- Dichloromethane (CH_2Cl_2)
- Saturated sodium bicarbonate solution ($NaHCO_3$)
- Brine (saturated $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Rotary evaporator
- Magnetic stirrer and heating mantle


Procedure:

- In a round-bottom flask, dissolve 4-bromobenzyl bromide (1.0 eq) in acetonitrile.
- Add piperidine (1.2 eq) to the solution.
- Add potassium carbonate (2.0 eq) as a base to neutralize the HBr formed during the reaction.
- Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, filter the solid potassium salts and wash with a small amount of acetonitrile.
- Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
- Dissolve the resulting residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

- The crude **1-(4-Bromobenzyl)piperidine** can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

A generalized workflow for the synthesis and purification is depicted below.

Synthesis Workflow for 1-(4-Bromobenzyl)piperidine

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and purification of **1-(4-Bromobenzyl)piperidine**.

Analytical Characterization

The synthesized compound should be characterized to confirm its identity and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the bromobenzyl group, the methylene protons of the benzyl group, and the methylene protons of the piperidine ring.
- ^{13}C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

2. Mass Spectrometry (MS):

- Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of **1-(4-Bromobenzyl)piperidine**.

3. High-Performance Liquid Chromatography (HPLC):

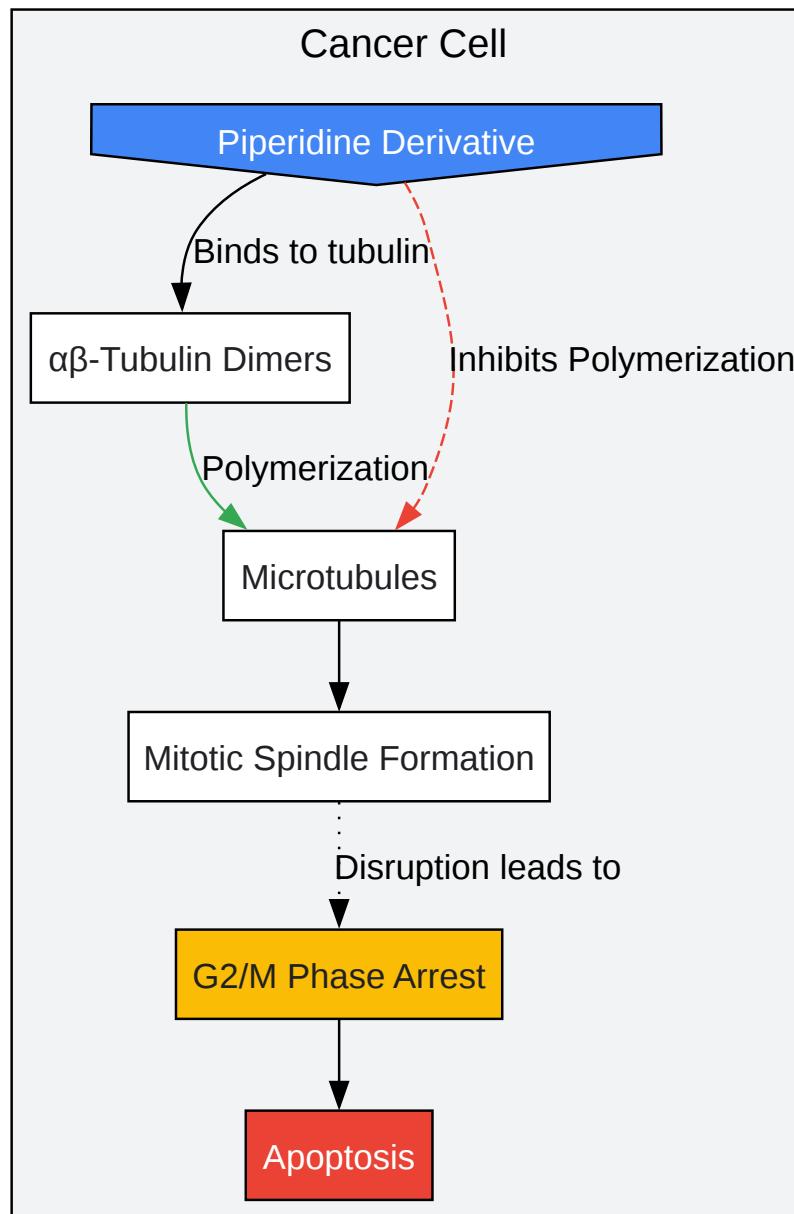
- A reversed-phase HPLC method can be developed to assess the purity of the synthesized compound.^[4] A typical method would use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable additive like formic acid or trifluoroacetic acid.^[4]

Applications in Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.^{[5][6]} The N-benzyl piperidine motif is particularly important for its ability to engage in cation- π interactions with target proteins and for its structural flexibility, which allows for optimization of drug properties.^[7]

While specific biological activities of **1-(4-Bromobenzyl)piperidine** are not extensively documented in publicly available literature, its derivatives have shown promise in anticancer

research. For instance, derivatives of a closely related compound, 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine, have been synthesized and evaluated as anti-tubulin agents.[8] These compounds were found to inhibit cancer cell proliferation by arresting the cell cycle in the G2/M phase and disrupting microtubule polymerization.[8]


The bromo-substituent on the phenyl ring of **1-(4-Bromobenzyl)piperidine** serves as a convenient handle for introducing further chemical diversity through cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. This allows for the synthesis of a library of analogs for structure-activity relationship (SAR) studies.

Potential Signaling Pathway Involvement: Tubulin Polymerization Inhibition

Based on the activity of related piperidine derivatives, a potential mechanism of action for anticancer compounds derived from **1-(4-Bromobenzyl)piperidine** is the inhibition of tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest and ultimately apoptosis.

The following diagram illustrates this proposed mechanism of action.

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action for anticancer piperidine derivatives.

Conclusion

1-(4-Bromobenzyl)piperidine is a valuable building block for medicinal chemistry and drug discovery. Its chemical properties and the reactivity of the bromobenzyl group allow for the synthesis of diverse libraries of compounds for biological screening. The established importance of the N-benzyl piperidine motif in drug design suggests that derivatives of this compound hold potential for the development of novel therapeutics, particularly in the area of oncology. Further research into the synthesis and biological evaluation of derivatives of **1-(4-Bromobenzyl)piperidine** is warranted to explore its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 178162-69-1 CAS MSDS (1-(4-BROMO-BENZYL)-PIPERIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 1-(4-BROMOBENZYL)PIPERIDINE Price from Supplier Brand ThermoFisher on Chemsoc.com [chemsoc.com]
- 4. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
- 7. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-(4-Bromobenzyl)piperidine CAS number]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b069257#1-4-bromobenzyl-piperidine-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com